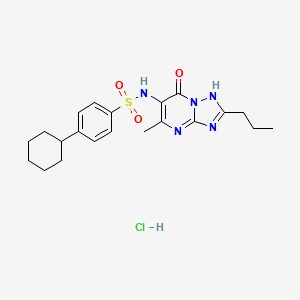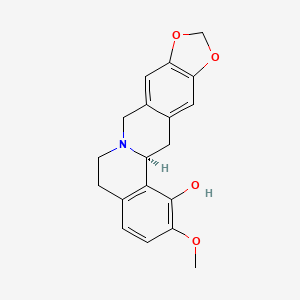
IPTBC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IPTBC is an inhibitor of the antiapoptotic Bcl-2 protein by acting as a BH3 mimetic. IPTBC exhibits dose-dependent cytotoxicity in breast adenocarcinoma (MCF-7) cells.
Applications De Recherche Scientifique
Cyberinfrastructure for Plant Biology
The iPlant Collaborative (iPlant) is a significant initiative funded by the NSF in the United States, focusing on creating a comprehensive cyberinfrastructure to support plant biology research. This initiative aims to address grand challenges in plant biology through cross-disciplinary research and promote interactions between biology and computer science. iPlant leverages high-performance computing, data storage, and advanced cyberinfrastructure to facilitate complex analyses for plant scientists. It's an open-source project, allowing the community to extend the infrastructure according to its needs. This development represents a major step in meeting demands for agricultural and forest products and managing natural ecosystems sustainably (Goff et al., 2011).
Enabling Data to Discovery for Life Sciences
The iPlant Collaborative also plays a critical role in life science research communities by offering scalable computational infrastructure for data management, collaboration tools, and computing resources. This platform is essential for researchers to manage their data efficiently and collaborate effectively, especially in distributed team settings. iPlant enables researchers to deposit, share, and deploy new computational tools and analysis workflows, significantly aiding in the use and reuse of data and computational analyses (Merchant et al., 2016).
Inductive Power Transfer (IPT)
IPT is an emerging research area in Electrical Engineering, combining electricity, magnetism, power electronics, and microprocessor control. The University of Auckland has been recognized internationally for its advancements in IPT, which offers solutions to engineering problems previously thought unsolvable. This technology's applications range from prototype development to IPT systems for roadway power levels of 10-30 kW or more, with high efficiency and misalignment tolerance (Boys & Covic, 2015).
Roadway Inductive Power Transfer Systems
IPT technology's application in electric vehicles offers enhanced charging flexibility by reducing the size and weight of onboard batteries. Research in this area focuses on improving system efficiency and alignment tolerance of the IPT transformer. Understanding the relationship between vehicle speed, system efficiency, and power utilization is crucial for optimizing IPT vehicle charging systems (Zhang et al., 2014).
Intelligent Computing for Induction Motor Models
Artificial neural networks (ANNs) optimized with local search methods like the interior point technique (IPT) are utilized to solve higher-order nonlinear boundary value problems in induction motor studies. This approach demonstrates the effectiveness of IPT in solving complex engineering problems, showcasing its relevance in technological advancements (Ahmad et al., 2018).
Inductive Power Transfer Applications in Electric Vehicles
IPT technology has potential applications in electric vehicles and vehicle-to-grid (V2G) systems. This technology enables bidirectional power flow, facilitating efficient and contactless integration of multiple hybrid or electric vehicles into power networks. This novel approach offers a feasible solution for the growing demand for wireless power charging systems (Madawala & Thrimawithana, 2011).
Modernizing Code for High-Performance Computing
High-level tools like the Interactive Parallelization Tool (IPT) assist users in modernizing and migrating their applications for the latest High-Performance Computing (HPC) systems. IPT helps improve application performance and HPC resource utilization, supporting the modernization of scientific applications (Arora & Koesterke, 2017).
Efficiency Optimization in IPT Systems
IPT systems are being optimized for better efficiency and voltage controllability. Research focuses on designing and optimizing IPT systems to achieve high efficiency under varying load conditions, crucial for the wide-scale adoption of wireless power transfer technologies (Zhang et al., 2014).
GBIF Integrated Publishing Toolkit
The Integrated Publishing Toolkit (IPT) developed for the Global Biodiversity Information Facility (GBIF) facilitates efficient publishing and archiving of biodiversity data. It represents a crucial tool for enhancing data interoperability and discoverability, impacting the biodiversity research community significantly (Robertson et al., 2014).
Propriétés
Nom du produit |
IPTBC |
|---|---|
Formule moléculaire |
C24H19BrN4O2S |
Poids moléculaire |
507.41 |
Nom IUPAC |
3-(1-(5-(3-(1H-Indol-3-yl)propyl)-1,3,4-thiadiazol-2-ylimino)ethyl)-6-bromo-2H-chromen-2-one |
InChI |
InChI=1S/C24H19BrN4O2S/c1-14(19-12-16-11-17(25)9-10-21(16)31-23(19)30)27-24-29-28-22(32-24)8-4-5-15-13-26-20-7-3-2-6-18(15)20/h2-3,6-7,9-13,26H,4-5,8H2,1H3/b27-14+ |
Clé InChI |
KOYPXDNDAUYBKR-MZJWZYIUSA-N |
SMILES |
O=C1C(/C(C)=N/C2=NN=C(CCCC3=CNC4=C3C=CC=C4)S2)=CC5=C(O1)C=CC(Br)=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
IPTBC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B1192781.png)

